N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, also known as FLT3 inhibitor, is a small molecule drug that has been developed for the treatment of acute myeloid leukemia (AML). FLT3 is a receptor tyrosine kinase that is commonly found on the surface of AML cells and plays a crucial role in the growth and survival of these cells. FLT3 inhibitors like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine have shown promising results in preclinical studies and clinical trials, making them a potential new therapy for AML.
Mécanisme D'action
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine works by inhibiting the activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, which is a receptor tyrosine kinase that is commonly found on the surface of AML cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine plays a crucial role in the growth and survival of these cells, and its inhibition can lead to cell death and/or differentiation.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine has been shown to have a selective inhibitory effect on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, with little or no effect on other receptor tyrosine kinases. This selectivity is important, as it reduces the risk of off-target effects and toxicity. The drug has also been shown to induce apoptosis (cell death) and differentiation of AML cells, which is a desirable effect in the treatment of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine is its selectivity for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, which makes it a useful tool for studying the role of this receptor in AML. However, one limitation is that the drug may not accurately reflect the complex interactions that occur in vivo, as it is often used at higher concentrations than would be achievable in a patient.
Orientations Futures
There are several potential future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine and N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors in general. These include:
1. Combination therapy: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors may be more effective when used in combination with other drugs that target different pathways in AML cells.
2. Resistance mechanisms: Resistance to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors can develop over time, and understanding the underlying mechanisms could lead to the development of new therapies to overcome this resistance.
3. Biomarkers: Identifying biomarkers that predict response to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors could help to personalize treatment and improve outcomes for patients.
4. Other diseases: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine is also expressed in other cancers, such as acute lymphoblastic leukemia and solid tumors, and N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors may have potential in these diseases as well.
In conclusion, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine is a promising new therapy for AML that has shown efficacy in preclinical studies and clinical trials. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal use in combination with other therapies.
Méthodes De Synthèse
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminothiazole to form 4-(4-fluorophenyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with 6-methyl-2-chloropyridine to form the final product.
Applications De Recherche Scientifique
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine has been extensively studied for its potential use in the treatment of AML. Preclinical studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine can inhibit the growth and survival of AML cells both in vitro and in vivo. Clinical trials have also shown promising results, with some patients achieving complete remission or partial remission with the drug.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-3-2-4-14(17-10)19-15-18-13(9-20-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESIOUJUQWGFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641291 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.